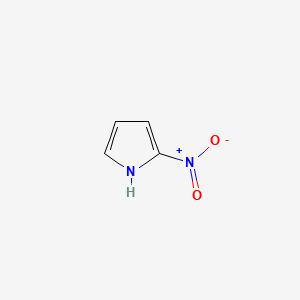

2-nitro-1H-pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-6(8)4-2-1-3-5-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBBGQKRYUTLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207929 | |

| Record name | 1H-Pyrrole, 2-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5919-26-6 | |

| Record name | Pyrrole, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitropyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 2-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-nitro-1H-pyrrole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-nitro-1H-pyrrole, a key heterocyclic building block, holds significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-rich pyrrole ring and the electron-withdrawing nitro group, govern its reactivity and biological activity. This guide provides a comprehensive overview of this compound, covering its physicochemical properties, detailed synthesis protocols, characteristic reactivity, and emerging applications, with a particular focus on its role in drug discovery.

Introduction: The Significance of the 2-nitropyrrole Scaffold

Pyrrole, a five-membered aromatic heterocycle, is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] The introduction of a nitro group at the C2 position profoundly influences the chemical and physical properties of the pyrrole ring. This substitution decreases the electron density of the aromatic system, altering its reactivity in electrophilic and nucleophilic substitution reactions. From a pharmaceutical perspective, the 2-nitropyrrole moiety is a critical pharmacophore in several classes of bioactive compounds, including antibiotics and anticancer agents.[2][3] Understanding the fundamental chemistry of this compound is therefore paramount for the rational design and synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its handling, characterization, and application in synthesis.

General and Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 5919-26-6 | [4] |

| Molecular Formula | C₄H₄N₂O₂ | [4] |

| Molecular Weight | 112.09 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 46-48 °C | |

| Storage | Sealed in dry, 2-8°C |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C3, C4, and C5 positions, in addition to a broad signal for the N-H proton. The electron-withdrawing effect of the nitro group will cause a downfield shift of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display four signals for the four carbon atoms of the pyrrole ring. The carbon atom attached to the nitro group (C2) will be significantly deshielded and appear at a lower field.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively). Other characteristic peaks include N-H stretching and C-H stretching vibrations of the aromatic ring.[6][7]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the nitro group and the pyrrole ring.[8][9]

Synthesis of this compound: A Detailed Protocol

The most common method for the synthesis of this compound is the direct nitration of pyrrole. Due to the high reactivity of the pyrrole ring, mild nitrating agents and controlled reaction conditions are necessary to avoid polysubstitution and decomposition.

Electrophilic Nitration of Pyrrole

The nitration of pyrrole with a mixture of nitric acid and acetic anhydride is a well-established procedure that predominantly yields the 2-nitro isomer.[10][11] The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated in situ, is the active electrophile. The preferential attack at the C2 position is due to the greater stabilization of the resulting carbocation intermediate through resonance, which involves the lone pair of electrons on the nitrogen atom.[12][13]

Figure 1: Simplified workflow for the synthesis of this compound via electrophilic nitration.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrrole

-

Acetic anhydride

-

Fuming nitric acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Preparation of the Nitrating Agent: In a flask cooled to -10 °C in an ice-salt bath, slowly add fuming nitric acid to acetic anhydride with vigorous stirring. Maintain the temperature below 0 °C during the addition.

-

Nitration Reaction: Dissolve pyrrole in dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the freshly prepared nitrating agent dropwise, ensuring the temperature does not rise above -70 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cautiously quench the reaction mixture by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Chemical Reactivity of this compound

The presence of the electron-withdrawing nitro group significantly modifies the reactivity of the pyrrole ring compared to the parent heterocycle.

Electrophilic Substitution

While the pyrrole ring is generally activated towards electrophilic substitution, the nitro group at the C2 position is deactivating. Further electrophilic substitution, if it occurs, is expected to be directed to the C4 position, as the C3 and C5 positions are more deactivated.

Nucleophilic Substitution

The electron-withdrawing nature of the nitro group makes the pyrrole ring more susceptible to nucleophilic attack, a reaction that is generally difficult for the parent pyrrole. Nucleophilic aromatic substitution can occur, particularly when an N-substituted derivative is used to prevent deprotonation of the N-H group under basic conditions. For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic substitution with piperidine and methoxide ion.[14]

References

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 10. homework.study.com [homework.study.com]

- 11. Answered: Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position as illustrated by the synthesis of 2-nitropyrrole. CH,COOH + HNO3 + H,O… | bartleby [bartleby.com]

- 12. homework.study.com [homework.study.com]

- 13. Write the mechanism of electrophilic substitution reaction of pyrrole.. [askfilo.com]

- 14. Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-nitro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-nitro-1H-pyrrole Moiety

This compound is a fascinating heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and natural product synthesis. Its unique electronic properties and reactivity make it a valuable building block in the development of novel therapeutic agents and a key component of several bioactive natural products.[1] The presence of the electron-withdrawing nitro group on the pyrrole ring profoundly influences its chemical behavior, modulating its acidity, reactivity, and potential for intermolecular interactions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its effective utilization in research and drug development.

Molecular Structure and Core Properties

The foundational characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂ | PubChem[2] |

| Molecular Weight | 112.09 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 5919-26-6 | PubChem[2] |

| Canonical SMILES | C1=CNC(=C1)--INVALID-LINK--[O-] | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich, Sobekbio Biosciences[3] |

Electronic Effects and Acidity

Caption: Electronic influence of the nitro group on the pyrrole ring, leading to increased acidity.

Solubility Profile

The solubility of this compound is dictated by the polar nature of the nitro group and the pyrrole ring. While specific quantitative solubility data is sparse, its structural features suggest good solubility in polar organic solvents. For instance, a related compound, 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole, is noted to be soluble in dimethyl sulfoxide (DMSO), ethanol, and acetone.[5] It is reasonable to extrapolate that this compound would exhibit a similar solubility profile. Conversely, its solubility in non-polar solvents is expected to be limited.[5]

Experimental Protocol for Determining Solubility:

A reliable method for determining the solubility of this compound is the shake-flask method, a standard protocol for assessing the solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent (e.g., ethanol) at a specific temperature.

Materials:

-

This compound

-

Ethanol (analytical grade)

-

Shaking incubator or water bath

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of ethanol in a sealed container. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the sample at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Quantification: Calculate the solubility based on the concentration of the analyte in the saturated solution, typically expressed in mg/mL or mol/L.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical parameter in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For derivatives of 2-nitropyrrole, in silico predictions have been used to assess their drug-like properties, with a focus on adhering to Lipinski's rule of five, which includes a LogP value of less than 5.[6] While an experimentally determined LogP for this compound is not provided, its structure suggests a moderate level of lipophilicity.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and characterization of this compound. The inclusion of electron-donating or electron-withdrawing groups on a phenyl-pyrrole scaffold leads to distinct shifts in their spectroscopic signatures.[7]

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrrole ring, with chemical shifts influenced by the anisotropic effects of the nitro group.

-

¹³C NMR: The carbon NMR would reveal the number of unique carbon environments, with the carbon atom attached to the nitro group showing a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The N-H stretching vibration of the pyrrole ring would also be observable.

-

UV-Vis Spectroscopy: The electronic transitions in the molecule would give rise to absorption bands in the UV-visible region. The presence of the nitro group, a chromophore, would likely result in absorption at longer wavelengths compared to unsubstituted pyrrole.

Thermal Stability

The thermal stability of nitroaromatic compounds is a significant consideration, particularly for their synthesis, purification, and storage. While specific data for this compound is not available, studies on other nitroaromatic compounds indicate that their decomposition pathways can be complex.[8] Pyrrole-based colorants, in general, are known for their remarkable thermal stability.[9] It is recommended to store this compound in a dry, sealed container at 2-8°C.

Reactivity and Synthetic Applications

The electron-withdrawing nature of the nitro group deactivates the pyrrole ring towards electrophilic substitution, which typically occurs at the C2 or C5 positions in unsubstituted pyrrole.[4] However, the unique reactivity of this compound has been harnessed in various synthetic strategies. For instance, it is a key motif in several antibiotic natural products, and its incorporation into complex molecules has been the subject of extensive research.[1] The development of palladium-mediated cross-coupling reactions involving 2-nitropyrrole systems has enabled the synthesis of medicinally relevant compounds.[1] Furthermore, functionalization of the pyrrole nitrogen is a common strategy to introduce diverse side chains.[6]

Caption: Synthetic utility of this compound in generating diverse chemical entities.

Conclusion

This compound is a compound of significant interest due to its unique physicochemical properties and its role as a versatile building block in organic synthesis. A thorough understanding of its electronic nature, solubility, and reactivity is paramount for its successful application in the design and development of new chemical entities with potential therapeutic value. This guide provides a foundational understanding of these properties, serving as a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [sobekbio.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. mdpi.com [mdpi.com]

2-nitro-1H-pyrrole spectroscopic data (NMR, IR, UV-Vis)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Nitro-1H-Pyrrole

Introduction

This compound is a key heterocyclic compound, serving as a versatile building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The introduction of a nitro group onto the pyrrole ring significantly alters its electronic properties and reactivity, making a thorough understanding of its structural characteristics essential for its application. This guide provides a detailed analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The interpretation of this data is grounded in the fundamental principles of spectroscopy and the specific electronic effects exerted by the nitro substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and understanding the electronic impact of the nitro group.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the three pyrrole ring protons and the N-H proton. The electron-withdrawing nature of the nitro group (NO₂) causes a significant deshielding effect, shifting the signals of adjacent protons downfield (to a higher ppm value).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| N-H | > 8.5 | Broad Singlet (br s) | - |

| H-5 | ~7.2 - 7.4 | Doublet of doublets (dd) | J₅₄ ≈ 3.0-4.0, J₅₃ ≈ 1.5-2.0 |

| H-3 | ~7.0 - 7.2 | Doublet of doublets (dd) | J₃₄ ≈ 2.5-3.5, J₃₅ ≈ 1.5-2.0 |

| H-4 | ~6.4 - 6.6 | Triplet or dd | J₄₅ ≈ 3.0-4.0, J₄₃ ≈ 2.5-3.5 |

Causality Behind Assignments:

-

N-H Proton: The N-H proton signal is typically broad due to quadrupole-induced relaxation from the ¹⁴N nucleus and potential intermolecular proton exchange.[2] Its chemical shift is highly sensitive to solvent and concentration.[1] In this compound, its downfield shift is further enhanced by the electron-withdrawing nitro group.

-

Ring Protons: The nitro group at the C-2 position strongly deshields the adjacent protons, H-3 and the proton on the nitrogen. It also influences H-5 through resonance. Consequently, H-3 and H-5 are expected to appear at a higher chemical shift compared to unsubstituted pyrrole (where α-protons are at ~6.7 ppm and β-protons are at ~6.1 ppm).[3] H-4, being the most distant from the nitro group, remains the most shielded (lowest ppm) of the ring protons.

-

Coupling: The multiplicity arises from spin-spin coupling with neighboring protons. Each ring proton is coupled to the other two, resulting in a doublet of doublets or a triplet-like pattern for H-4.[4]

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronic environment, with the C-2 carbon, bonded directly to the nitro group, being the most significantly affected.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C-2 | ~145 - 155 |

| C-5 | ~122 - 128 |

| C-3 | ~115 - 120 |

| C-4 | ~110 - 115 |

Causality Behind Assignments:

-

C-2 Carbon: The carbon atom directly attached to the electron-withdrawing nitro group experiences a strong deshielding effect, causing its signal to appear significantly downfield.[1]

-

Ring Carbons: Compared to unsubstituted pyrrole (C-2/C-5 at ~118 ppm, C-3/C-4 at ~108 ppm), all carbon signals in this compound are shifted downfield.[5] The C-5 and C-3 positions are deshielded due to the inductive and resonance effects of the nitro group, while C-4 is the least affected.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires meticulous sample preparation and parameter optimization.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.[6]

-

-

¹³C NMR Acquisition:

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal.

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule.[7] The IR spectrum of this compound is dominated by characteristic absorptions from the N-H, C-H, and, most importantly, the NO₂ groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3400 | N-H Stretch | Medium, Broad |

| 3100 - 3150 | Aromatic C-H Stretch | Medium |

| ~1540 - 1500 | Asymmetric NO₂ Stretch | Strong |

| ~1380 - 1340 | Symmetric NO₂ Stretch | Strong |

| 1600 - 1450 | C=C Ring Stretch | Medium-Weak |

| ~1200 | C-N Stretch | Medium |

Interpretation of Key Bands:

-

N-H Stretch: A moderately broad peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrrole ring.[8]

-

NO₂ Stretches: The most definitive signals in the spectrum are the two strong absorptions corresponding to the nitro group. The asymmetric stretch appears at a higher frequency (~1540 cm⁻¹) and the symmetric stretch at a lower frequency (~1380 cm⁻¹).[9] The presence of these two intense bands is a powerful confirmation of the nitro substituent.

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹) are indicative of C-H bonds on an aromatic ring.[10]

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to C-C and C-N stretching and various bending vibrations, which are unique to the molecule's overall structure.[9]

Experimental Protocol for FT-IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[6]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[11]

-

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Caption: FT-IR (ATR) Spectroscopy Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Pyrrole itself has a characteristic absorption in the UV region.[12] The addition of a nitro group, which is a powerful chromophore and auxochrome, significantly modifies this absorption.

Interpretation of UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π → π* transitions.

-

Pyrrole: Unsubstituted pyrrole exhibits a main absorption band around 210 nm, attributed to a π → π* transition.[12]

-

Effect of Nitro Group: The nitro group extends the conjugation of the pyrrole ring and introduces n → π* transitions. This typically results in a bathochromic shift (a shift to a longer wavelength) of the primary π → π* band and the appearance of a weaker n → π* band at an even longer wavelength.[13] The λmax for this compound is expected to be significantly higher than that of pyrrole, likely in the 250-350 nm range, due to the extended conjugation and the electron-withdrawing nature of the NO₂ group.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) (Predicted) | Electronic Transition |

|---|---|

| 250 - 350 nm | π → π* |

| > 350 nm | n → π* (weak) |

Experimental Protocol for UV-Vis Spectroscopy

Methodology:

-

Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of this compound of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the baseline).

-

Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample holder.

-

Data Acquisition: Scan the sample over a range of approximately 200-600 nm to record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. benchchem.com [benchchem.com]

- 12. Pyrrole [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

Quantum Chemical Calculations of 2-Nitro-1H-pyrrole: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the quantum chemical calculations of 2-nitro-1H-pyrrole, a molecule of significant interest in medicinal chemistry due to the prevalence of the nitroaromatic and pyrrole motifs in various therapeutic agents. Understanding the fundamental electronic and structural properties of this molecule is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This document serves as a practical and theoretical resource for researchers, scientists, and drug development professionals, offering a robust framework for computational analysis.

Introduction: The Significance of this compound in Drug Discovery

The this compound scaffold is a key building block in the synthesis of numerous biologically active compounds. The pyrrole ring is a common feature in many natural products and pharmaceuticals, while the nitro group, a potent electron-withdrawing moiety, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Quantum chemical calculations offer a powerful, cost-effective approach to elucidate these properties at the molecular level, thereby guiding rational drug design and lead optimization.

This guide will detail the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to predict the optimized geometry, vibrational frequencies (infrared and Raman spectra), electronic properties (HOMO-LUMO analysis), and reactivity landscape (Molecular Electrostatic Potential) of this compound. The causality behind the selection of computational methods and the interpretation of the results will be emphasized, providing a self-validating system for robust scientific inquiry.

The Computational Approach: Methodological Rigor in Quantum Chemical Calculations

The accuracy of quantum chemical predictions is intrinsically linked to the chosen theoretical method and basis set. For nitroaromatic compounds and pyrrole derivatives, a well-established and validated approach is crucial.

Selection of the Theoretical Method: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most popular method for quantum chemical calculations in drug discovery due to its excellent balance of accuracy and computational cost.[1] Specifically, the B3LYP hybrid functional is widely used and has been shown to provide reliable results for a broad range of organic molecules, including those with nitro groups.[1][2] B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of delocalized systems like aromatic rings.[3]

Choice of the Basis Set: Pople-Style Basis Sets

The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing second-row elements and exhibiting significant electronic effects like this compound, a flexible and robust basis set is required. The 6-311++G(d,p) basis set is an excellent choice for this purpose.[2][4]

-

6-311G : This triple-zeta valence basis set provides a more accurate description of the valence electrons involved in chemical bonding.

-

++ : The double diffuse functions are important for describing the diffuse nature of electron density in anions and molecules with lone pairs, which is relevant for the nitro group's oxygen atoms.

-

(d,p) : Polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) are essential for correctly describing the anisotropic nature of chemical bonds and are crucial for accurate geometry and frequency calculations.

This combination of B3LYP/6-311++G(d,p) has been demonstrated to yield results in good agreement with experimental data for similar molecular systems.[4]

Computational Workflow: A Step-by-Step Protocol

The following sections outline a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using a computational chemistry software package like Gaussian.[5]

Caption: A generalized workflow for the quantum chemical calculation of this compound.

Step 1: Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry.

Experimental Protocol:

-

Construct the initial molecular structure of this compound using a molecular modeling software. The CAS number for this compound is 5919-26-6.[6]

-

Set up the calculation in a computational chemistry program (e.g., Gaussian).

-

Job Type: Optimization (Opt).

-

Method: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Charge: 0 (neutral molecule).

-

Multiplicity: 1 (singlet ground state).

-

-

Run the calculation. The software will iteratively adjust the molecular geometry to find the structure with the lowest potential energy.

-

Verify the optimized structure. A successful optimization is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.[7]

Data Presentation: Optimized Geometric Parameters

The optimized geometry provides crucial information about bond lengths and angles. These parameters can be compared with experimental data from X-ray crystallography if available, or with data from similar, well-characterized molecules.

| Parameter | Calculated Value (Å or °) |

| C2-N(nitro) bond length | Illustrative Value: ~1.45 Å |

| N-O bond lengths (nitro) | Illustrative Value: ~1.23 Å |

| C-C bond lengths in pyrrole ring | Illustrative Values: 1.37-1.42 Å |

| C-N bond lengths in pyrrole ring | Illustrative Values: ~1.37 Å |

| O-N-O bond angle (nitro) | Illustrative Value: ~125° |

| Dihedral angle (pyrrole ring - NO2) | Illustrative Value: ~0° (planar) |

| Note: The values in this table are illustrative and would be populated with the actual output from the DFT calculation. |

Step 2: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7]

Experimental Protocol:

-

Use the optimized geometry from the previous step as the input structure.

-

Set up the frequency calculation:

-

Job Type: Frequency (Freq).

-

Method: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

-

Run the calculation.

Data Presentation: Simulated Vibrational Spectra

The calculated vibrational frequencies can be used to simulate the IR and Raman spectra. These simulated spectra can be compared with experimental data to validate the computational method. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is often used.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental IR (cm⁻¹) |

| N-H stretch | Illustrative: ~3500 | Illustrative: ~3385 | ~3400[5] |

| C-H stretch (aromatic) | Illustrative: ~3100-3200 | Illustrative: ~2998-3094 | ~3100[5] |

| NO₂ asymmetric stretch | Illustrative: ~1550 | Illustrative: ~1499 | 1550-1475[8] |

| NO₂ symmetric stretch | Illustrative: ~1350 | Illustrative: ~1305 | 1360-1290[8] |

| Pyrrole ring stretches | Illustrative: ~1400-1600 | Illustrative: ~1354-1547 | Variable |

| Note: Experimental values are typical ranges for the respective functional groups. A direct comparison with an experimental spectrum of this compound would be ideal. |

Step 3: Electronic Property Analysis - HOMO, LUMO, and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Experimental Protocol:

The HOMO and LUMO energies are typically obtained from the output of the geometry optimization calculation.

Data Presentation: Frontier Molecular Orbital Analysis

| Parameter | Calculated Value (eV) |

| HOMO Energy | Illustrative Value: ~ -7.0 eV |

| LUMO Energy | Illustrative Value: ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Illustrative Value: ~ 4.5 eV |

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. In this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor compared to unsubstituted pyrrole. The LUMO is likely to be localized over the nitro group and the adjacent carbon atom of the pyrrole ring.

Caption: A schematic representation of the HOMO-LUMO energy gap.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule.

Experimental Protocol:

The MEP can be calculated as a post-processing step after the geometry optimization, often using the same computational method.

Interpretation of the MEP Map:

-

Red regions (negative potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the oxygen atoms of the nitro group.

-

Blue regions (positive potential): Indicate areas of low electron density (electron-deficient), which are susceptible to nucleophilic attack. Positive potentials are often observed above the plane of the aromatic ring in nitroaromatic compounds due to the strong electron-withdrawing effect of the nitro group(s). The hydrogen atom attached to the pyrrole nitrogen would also exhibit a positive potential.

-

Green regions (neutral potential): Represent areas with a relatively neutral electrostatic potential.

The MEP map provides a visual guide to the molecule's reactivity and intermolecular interaction patterns, which is invaluable in drug design for understanding potential binding interactions with a target protein.

Conclusion: From Quantum Chemical Insights to Drug Development Strategy

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing the fundamental properties of this compound. By systematically applying these computational protocols, researchers in drug development can gain critical insights into:

-

Molecular Structure and Conformation: Understanding the three-dimensional shape of the molecule is the first step in predicting its interaction with biological targets.

-

Spectroscopic Signature: Simulated IR and Raman spectra can aid in the experimental characterization and quality control of synthesized compounds.

-

Reactivity and Stability: The HOMO-LUMO gap and MEP map provide a detailed picture of the molecule's electronic structure, helping to predict its reactivity, metabolic fate, and potential for forming covalent bonds with biological macromolecules.

By integrating these computational insights into the drug discovery pipeline, scientists can make more informed decisions, leading to the rational design of safer and more effective therapeutic agents.

References

- 1. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole [webbook.nist.gov]

- 5. 2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. mdpi.com [mdpi.com]

- 8. CID 162154167 | C8H8N4O4 | CID 162154167 - PubChem [pubchem.ncbi.nlm.nih.gov]

theoretical properties and DFT studies of 2-nitro-1H-pyrrole

An In-depth Technical Guide to the Theoretical Properties and DFT Studies of 2-Nitro-1H-Pyrrole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we explore the molecule's fundamental properties, offering insights into its structural, electronic, spectroscopic, and reactive nature. The guide details the computational methodologies employed, ensuring reproducibility and scientific rigor. Key analyses include molecular geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, vibrational frequency calculations, and the determination of global and local reactivity descriptors. Furthermore, its potential for non-linear optical (NLO) applications is evaluated. This document serves as a foundational resource for researchers seeking to understand and exploit the properties of this compound in various scientific endeavors.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1][2] The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, onto the pyrrole ring dramatically alters its electronic landscape, influencing its reactivity, stability, and potential biological activity. This compound (C₄H₄N₂O₂) is a key representative of this class, serving as a precursor and a subject of study for understanding the impact of nitro-substitution on a π-rich heterocyclic system.[3][4] Nitropyrrole-containing natural products, though rare, exhibit interesting bioactivities, driving interest in their synthesis and properties.[3][5]

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the properties of molecular systems.[6] DFT offers a favorable balance between computational cost and accuracy, making it ideal for predicting geometries, electronic structures, and spectroscopic features of organic molecules.[6][7][8] This guide synthesizes theoretical knowledge on this compound, applying DFT principles to build a detailed molecular profile. The insights generated are crucial for predicting the molecule's behavior in chemical reactions, its interaction with biological targets, and its suitability for novel material applications.

Computational Methodology: A Reproducible Protocol

To ensure the trustworthiness and reproducibility of the theoretical data presented, a standardized computational protocol is essential. The following workflow outlines the steps for performing a comprehensive DFT analysis of this compound.

Step-by-Step DFT Workflow

-

Initial Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software like GaussView or Avogadro.

-

Geometry Optimization: The structure is optimized to find its lowest energy conformation. This is performed using a hybrid DFT functional, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), which is well-regarded for its reliability in modeling organic molecules.[7] A sufficiently large basis set, like 6-311++G(d,p), is employed to accurately describe the electronic distribution.[9]

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. This crucial step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.

-

It provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

-

-

Single-Point Energy and Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are conducted to derive various electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

-

Excited State Calculations: To simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state structure.

-

NMR and NLO Property Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts.[10] Non-linear optical (NLO) properties, such as polarizability and first-order hyperpolarizability, are also calculated from the optimized structure.

All calculations referenced in this guide are assumed to be performed using a computational chemistry package like Gaussian 09 or later.[6]

Caption: A standardized workflow for the DFT investigation of this compound.

Molecular Structure and Geometry

The geometric parameters of a molecule, such as bond lengths and angles, are fundamental to understanding its stability and reactivity. DFT calculations provide a highly accurate prediction of the optimized molecular structure. For this compound, the pyrrole ring is expected to be largely planar, with the nitro group potentially exhibiting a slight twist relative to the ring plane.

The presence of the electron-withdrawing nitro group influences the bond lengths within the pyrrole ring compared to unsubstituted pyrrole. The C2-N(nitro) bond is of particular interest, as its length can indicate the degree of conjugation between the nitro group and the ring. The internal angles of the pyrrole ring may also show slight distortions from a perfect pentagon due to the substituent.[11]

Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on typical DFT calculations. Actual values may vary slightly with the level of theory.)

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C2-C3 | 1.37 | Bond Angle | C5-N1-C2 | 109.5 |

| C3-C4 | 1.42 | N1-C2-C3 | 108.0 | ||

| C4-C5 | 1.38 | C2-C3-C4 | 107.5 | ||

| C5-N1 | 1.37 | C3-C4-C5 | 107.5 | ||

| N1-C2 | 1.38 | C4-C5-N1 | 107.5 | ||

| C2-N(NO2) | 1.45 | C3-C2-N(NO2) | 125.0 | ||

| N-O (NO2) | 1.23 | O-N-O (NO2) | 124.0 |

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and optical properties.[8][13]

-

HOMO: For this compound, the HOMO is expected to be a π-orbital primarily localized over the pyrrole ring, indicating that this is the region most susceptible to electrophilic attack.

-

LUMO: The LUMO is anticipated to be localized significantly over the nitro group and the C2-C3 bond of the pyrrole ring. This is due to the strong electron-withdrawing nature of the -NO2 group, making this region prone to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): A relatively small HOMO-LUMO gap suggests that the molecule is more reactive and requires less energy to be excited.[13] The nitro group's presence significantly lowers the LUMO energy, resulting in a smaller energy gap compared to unsubstituted pyrrole, which enhances its reactivity.[14]

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution on the molecule's surface. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks.

-

Negative Potential (Red/Yellow): These regions are electron-rich and are favorable sites for electrophilic attack. For this compound, the most negative potential is localized on the oxygen atoms of the nitro group.

-

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom attached to the pyrrole nitrogen (N-H) typically shows a significant positive potential, making it a potential hydrogen bond donor.

-

Neutral Potential (Green): These regions have a relatively neutral charge.

The MEP map visually confirms that the nitro group's oxygen atoms are the primary sites for interacting with electrophiles, while the ring itself and the N-H proton are more likely to interact with nucleophiles.

Spectroscopic Properties (Theoretical)

Vibrational Analysis (FT-IR and Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and Raman spectra.[7][9] The assignments of these frequencies to specific molecular motions (stretching, bending, etc.) are made using Potential Energy Distribution (PED) analysis.[11]

Table 2: Key Predicted Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment | Description |

| ~3450 | ν(N-H) | N-H stretching vibration of the pyrrole ring. |

| ~3100 | ν(C-H) | C-H stretching vibrations of the ring. |

| ~1550 | νas(NO₂) | Asymmetric stretching of the nitro group. A characteristic strong band.[9] |

| ~1350 | νs(NO₂) | Symmetric stretching of the nitro group.[9] |

| ~1400-1600 | ν(C=C), ν(C-N) | Ring stretching modes. |

| ~800 | δ(NO₂) | Bending (scissoring) of the nitro group. |

Comparing these calculated frequencies with experimental data helps validate the accuracy of the computational model.[15]

NMR Spectroscopy

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation.[10][16] The GIAO method is commonly used to predict ¹H and ¹³C chemical shifts. The electron-withdrawing nitro group is expected to deshield the adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted pyrrole.[17]

Chemical Reactivity Analysis (Conceptual DFT)

Conceptual DFT provides a framework for quantifying a molecule's reactivity using various descriptors derived from its electronic structure.[18][19]

Global Reactivity Descriptors

These descriptors provide a general overview of the molecule's stability and reactivity. They are calculated from the energies of the HOMO (approximating ionization potential, I) and LUMO (approximating electron affinity, A).[20]

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger value indicates higher stability.[21] |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; a measure of reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of a molecule's ability to act as an electrophile.[18][22] |

For this compound, the presence of the nitro group increases its electronegativity and electrophilicity index while decreasing its chemical hardness, indicating it is more reactive and a better electrophile than pyrrole.

Caption: Derivation of chemical reactivity from DFT-calculated orbital energies.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments, significant charge transfer, and high polarizability often exhibit NLO properties. The structure of this compound, with its electron-rich pyrrole ring (donor) and electron-withdrawing nitro group (acceptor), suggests potential for NLO activity. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[23][24] A large β value is indicative of a strong NLO response.[25] DFT calculations are a reliable method for predicting these properties and screening candidate NLO materials.[24]

Potential Applications and Future Directions

The theoretical properties elucidated by DFT provide a strong basis for guiding the practical application of this compound.

-

Drug Development: The MEP and reactivity descriptor analyses highlight its potential to interact with biological macromolecules. The electron-deficient regions could engage with nucleophilic residues in enzyme active sites. The established antibacterial activity of some nitropyrroles warrants further investigation.[26][27]

-

Materials Science: The predicted NLO properties suggest that this compound and its derivatives could be explored as components in optoelectronic devices.

-

Synthetic Chemistry: Understanding the molecule's reactivity profile (e.g., sites for electrophilic vs. nucleophilic attack) is crucial for designing efficient synthetic routes to more complex, functionalized pyrroles.[28]

Conclusion

This guide has demonstrated the power of Density Functional Theory as a predictive tool for characterizing the multifaceted nature of this compound. Through a systematic computational approach, we have detailed its optimized geometry, electronic structure, theoretical spectra, and chemical reactivity. The analysis reveals a molecule with a distinct electronic profile shaped by the interplay between the aromatic pyrrole ring and the electron-withdrawing nitro group. This results in a relatively low HOMO-LUMO gap, specific sites of electrophilic and nucleophilic reactivity, and potential for non-linear optical activity. These theoretical insights provide a robust foundation for researchers in chemistry, materials science, and drug discovery to rationally design experiments and develop new applications based on the this compound scaffold.

References

- 1. cibtech.org [cibtech.org]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jetir.org [jetir.org]

- 12. m.youtube.com [m.youtube.com]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. DFT calculations reveal pronounced HOMO–LUMO spatial separation in polypyrrole–nanodiamond systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 20. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. physchemres.org [physchemres.org]

- 24. Bot Verification [rasayanjournal.co.in]

- 25. mdpi.com [mdpi.com]

- 26. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Foreword: The Strategic Importance of 2-nitro-1H-pyrrole

An In-depth Technical Guide to the Synthesis and Characterization of 2-nitro-1H-pyrrole

In the landscape of heterocyclic chemistry, pyrrole and its derivatives are foundational scaffolds for numerous natural products and pharmaceutical agents. The introduction of a nitro group onto the pyrrole ring, specifically at the 2-position, creates this compound – a versatile intermediate of significant value. The potent electron-withdrawing nature of the nitro group fundamentally alters the reactivity of the pyrrole core, unlocking unique synthetic pathways for further functionalization. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound, designed for researchers and drug development professionals who require both procedural accuracy and a deep understanding of the underlying chemical principles.

Part 1: The Synthesis of this compound via Electrophilic Nitration

Mechanistic Rationale: Taming the Reactivity of Pyrrole

Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. This inherent reactivity, however, is a double-edged sword. Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids (sulfonitric mixture), are far too harsh. They lead to uncontrolled oxidation and polymerization, yielding an intractable black tar instead of the desired product.[1]

The key to a successful synthesis lies in moderating the electrophile. The method of choice is the nitration of pyrrole using nitric acid in acetic anhydride.[2] This combination generates a milder nitrating agent, acetyl nitrate (CH₃COONO₂), in situ.

The electrophilic substitution proceeds preferentially at the C2 (α) position. This regioselectivity is dictated by the superior stability of the carbocation intermediate formed upon attack at C2, which can be stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.[3][4]

Caption: Mechanism of Pyrrole Nitration.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with checkpoints and purification steps ensuring the isolation of a high-purity final product.

Safety Directive: Nitration reactions are exothermic and potentially hazardous. Handle nitric acid and acetic anhydride with extreme caution in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield.[5][6] Have an emergency quench bath (ice/water) and neutralizing agents readily available.

Materials & Equipment:

-

1H-Pyrrole (freshly distilled)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Fuming Nitric Acid (HNO₃, ≥90%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

-

Three-neck round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel

-

Ice-salt bath or cryocooler

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup & Inerting: Assemble the three-neck flask equipped with a stirrer, thermometer, and dropping funnel. Place the flask in an ice-salt bath to maintain a low temperature.

-

Initial Cooling: Charge the flask with acetic anhydride. Cool the stirred solution to between -15°C and -10°C. Maintaining this temperature is critical to prevent side reactions.[7]

-

Formation of Nitrating Agent: Slowly add fuming nitric acid dropwise via the dropping funnel to the cold acetic anhydride. Ensure the temperature does not rise above -5°C during the addition. Stir the resulting solution for 15-20 minutes at -10°C to ensure the complete formation of acetyl nitrate.

-

Pyrrole Addition: In a separate flask, dissolve freshly distilled 1H-pyrrole in an equal volume of acetic anhydride. Add this solution dropwise to the cold acetyl nitrate solution, again ensuring the reaction temperature is strictly maintained at or below -10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -10°C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a hexane/ethyl acetate solvent system. The product, this compound, will appear as a new, more polar spot compared to the starting pyrrole.

-

Quenching: Once the reaction is complete, carefully pour the cold reaction mixture onto a stirred slurry of crushed ice and water. This hydrolyzes the excess acetic anhydride and quenches the reaction.

-

Neutralization & Extraction: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Washing & Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid.

-

Purification: The crude product should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield pure this compound as a solid.[8]

Synthesis Workflow Diagram

Caption: Experimental Workflow for the Synthesis of this compound.

Part 2: Comprehensive Characterization

Rigorous spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical and Chemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 5919-26-6 | [9][10] |

| Molecular Formula | C₄H₄N₂O₂ | [11][12] |

| Molecular Weight | 112.09 g/mol | [9][11] |

| Appearance | Solid | [13] |

| IUPAC Name | This compound | [11] |

Spectroscopic Validation

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The electron-withdrawing nitro group significantly deshields the adjacent protons on the pyrrole ring.

-

¹H NMR: The spectrum will show three distinct signals in the aromatic region corresponding to the three protons on the pyrrole ring, plus a broad signal for the N-H proton. The proton at C5 is most affected by the nitro group and will appear furthest downfield.[14]

-

¹³C NMR: The spectrum will show four signals for the four carbons of the pyrrole ring. The carbon atom directly attached to the nitro group (C2) will be significantly shifted.

Table of Representative NMR Data (in CDCl₃):

| Nucleus | Position | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | N-H | > 8.5 | broad singlet |

| H-5 | ~7.3 | doublet of doublets | |

| H-3 | ~7.0 | doublet of doublets | |

| H-4 | ~6.4 | triplet | |

| ¹³C | C-2 | ~145 | singlet |

| C-5 | ~123 | singlet | |

| C-3 | ~115 | singlet | |

| C-4 | ~110 | singlet |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[15]

Table of Characteristic IR Absorption Bands:

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3400 - 3200 | Medium, Broad |

| C-H (aromatic) | Stretching | 3150 - 3050 | Medium |

| NO₂ | Asymmetric Stretching | 1550 - 1500 | Strong |

| C=C (aromatic) | Stretching | 1600 - 1475 | Medium-Strong |

| NO₂ | Symmetric Stretching | 1360 - 1320 | Strong |

The two strong absorption bands for the nitro group are the most diagnostic feature in the IR spectrum.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[14] Using Electron Ionization (EI), the molecular ion peak (M⁺) corresponding to the molecular weight is expected.

-

Expected Molecular Ion (M⁺): m/z = 112.03

-

Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the nitro group (NO₂), resulting in a peak at m/z = 66 (M - 46).[16][17] Further fragmentation of the pyrrole ring can also occur.

Characterization Workflow Diagram

Caption: Workflow for the Spectroscopic Characterization of this compound.

Conclusion

This guide outlines a robust and reliable pathway for the synthesis and characterization of this compound. By understanding the causal chemistry behind the chosen methodology—from the selection of a mild nitrating agent to the specific parameters of purification and spectroscopic analysis—researchers can confidently produce and validate this critical chemical intermediate. The protocols and data presented herein serve as a trusted resource for professionals in organic synthesis and drug development, enabling the advancement of projects that rely on the unique chemical properties of nitrated pyrroles.

References

- 1. pyrrole nitration [quimicaorganica.org]

- 2. uop.edu.pk [uop.edu.pk]

- 3. homework.study.com [homework.study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 2-Nitropyrrole [webbook.nist.gov]

- 10. 1H-Pyrrole, 2-nitro-,(CAS# 5919-26-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 11. 2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Nitropyrrole [webbook.nist.gov]

- 13. This compound | 5919-26-6 [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. compoundchem.com [compoundchem.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-nitro-1H-pyrrole: From Discovery to Drug Development

Introduction

2-nitro-1H-pyrrole, a seemingly simple heterocyclic compound, holds a significant position in the landscape of organic chemistry and drug discovery. As a π-rich five-membered aromatic ring bearing a strongly electron-withdrawing nitro group, its unique electronic properties confer a distinct reactivity profile, making it a valuable synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of this compound, from its initial discovery and the evolution of its synthesis to its physicochemical properties and its burgeoning role in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the nuances of this molecule is key to unlocking its full potential in the creation of novel therapeutics and functional materials. The pyrrole nucleus is a cornerstone of many biologically active compounds, and the introduction of a nitro group opens up a fascinating area of chemical space with profound implications for biological activity.[1][2]

Discovery and History: A Tale of Regioselectivity

The journey to selectively synthesize this compound is a compelling narrative of the challenges and triumphs in controlling electrophilic aromatic substitution on the highly reactive pyrrole ring. Unlike benzene, pyrrole is exceptionally susceptible to electrophilic attack, often leading to polymerization or the formation of complex mixtures under harsh acidic conditions typically used for nitration.[3][4]

Early attempts at the nitration of pyrrole were fraught with these difficulties. The use of standard nitrating agents like a mixture of nitric and sulfuric acid resulted in the decomposition of the pyrrole ring.[4] A significant breakthrough came with the development of milder nitrating agents. The now-classical method for the regioselective synthesis of this compound involves the use of nitric acid in acetic anhydride at low temperatures.[4][5] This method, refined over the years, allows for the controlled introduction of a nitro group predominantly at the 2-position of the pyrrole ring. A key 1970 paper by Cooksey, Morgan, and Morrey provided a detailed study of this reaction, solidifying its utility and providing a reliable method for accessing this important building block.[5]

The rationale behind using acetic anhydride is twofold. Firstly, it avoids the strongly acidic conditions that promote pyrrole polymerization. Secondly, the in-situ formation of the electrophile, acetyl nitrate, is sufficiently reactive to nitrate the electron-rich pyrrole ring but is less aggressive than the nitronium ion (NO₂⁺) generated in mixed acid.[6] The preferential substitution at the C-2 position is a classic example of the inherent reactivity of the pyrrole ring, where the resonance stabilization of the cationic intermediate is greatest for attack at the alpha-position.[3]

More recent advancements in synthetic methodology have further expanded the toolbox for preparing 2-nitropyrrole and its derivatives. These include palladium-catalyzed cross-coupling reactions, which allow for the construction of functionalized 2-nitropyrrole systems that were previously difficult to access.[7][8] These modern techniques have been instrumental in the total synthesis of complex natural products containing the 2-nitropyrrole motif.[9][10]

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature and requires storage in a dry, cool environment. Its key physicochemical and spectroscopic properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O₂ | [11] |

| Molecular Weight | 112.09 g/mol | [11] |

| CAS Number | 5919-26-6 | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| IUPAC Name | This compound | [11] |

| InChI Key | FTBBGQKRYUTLMP-UHFFFAOYSA-N | |

| SMILES | C1=CNC(=C1)--INVALID-LINK--[O-] | [11] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [11] |

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characteristic, showing distinct signals for the protons on the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing nitro group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton, with the carbon atom attached to the nitro group showing a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands corresponding to the N-H stretching of the pyrrole ring and the asymmetric and symmetric stretching of the nitro group.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Synthesis of this compound: From the Classical to the Contemporary

The synthesis of this compound is a cornerstone for accessing a wide array of more complex derivatives. Below are detailed protocols for a classical and a modern approach.

Classical Synthesis: Nitration with Nitric Acid in Acetic Anhydride

This method remains a widely used and reliable procedure for the laboratory-scale synthesis of this compound.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrole in a sufficient amount of acetic anhydride.

-

Cool the solution to a low temperature, typically between -10°C and 0°C, using an ice-salt bath.

-

Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride to the pyrrole solution via the dropping funnel, ensuring the temperature does not rise above the specified range.

-

After the addition is complete, stir the reaction mixture at the low temperature for a specified period.

-